molecular formula C19H31ClN2O B11987666 1-(4-Chlorophenyl)-3-dodecylurea

1-(4-Chlorophenyl)-3-dodecylurea

Cat. No.: B11987666
M. Wt: 338.9 g/mol
InChI Key: PMTULTQPXJVQKD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-dodecylurea is a urea derivative featuring a 4-chlorophenyl group attached to one nitrogen atom and a dodecyl (12-carbon) alkyl chain on the adjacent nitrogen. Ureas are well-known for their hydrogen-bonding capabilities, which influence their chemical reactivity, crystallinity, and biological interactions.

Properties

Molecular Formula

C19H31ClN2O

Molecular Weight

338.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-dodecylurea

InChI

InChI=1S/C19H31ClN2O/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(23)22-18-14-12-17(20)13-15-18/h12-15H,2-11,16H2,1H3,(H2,21,22,23)

InChI Key

PMTULTQPXJVQKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-dodecylurea typically involves the reaction of 4-chloroaniline with dodecyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-dodecylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of urea derivatives with oxidized side chains.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-dodecylurea depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of the chlorophenyl group and the long dodecyl chain allows the compound to interact with hydrophobic and hydrophilic regions of target molecules, influencing their activity and function.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-phenyl-2-thiourea (CAS: 7392-67-8)

  • Structure : Replaces the dodecyl chain with a phenyl group and substitutes urea's oxygen with sulfur.
  • X-ray studies of similar thioureas (e.g., 1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea) reveal monoclinic crystallization in space group P21 .
  • Bioactivity: Thioureas like 8b () demonstrate notable antimicrobial activity, attributed to the 4-chlorophenyl and heterocyclic substituents.

3-(4-Chloro-2-methylphenyl)-1,1-dibutylurea (CAS: 86781-53-5)

  • Structure : Features a dibutyl (C₄H₉) chain instead of dodecyl and a methyl-substituted chlorophenyl group.
  • Properties : Shorter alkyl chains reduce lipophilicity compared to dodecyl, likely decreasing membrane affinity but improving aqueous solubility.
  • Applications : Dibutyl ureas are often explored as herbicides or enzyme inhibitors due to balanced solubility and binding interactions .

1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea

  • Structure : Incorporates a difluorobenzoyl group instead of alkyl chains.
  • Properties : The electron-deficient fluorinated aromatic ring may enhance binding to biological targets (e.g., enzymes or receptors) through dipole interactions.
  • Bioactivity : Such derivatives are often investigated as kinase inhibitors or antifungal agents .

Chalcone Derivatives with 4-Chlorophenyl Groups

Chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on) share the 4-chlorophenyl moiety but differ in their α,β-unsaturated ketone backbone.

  • Synthesis : Microwave-assisted methods yield chalcones in 55–87% efficiency ().
  • Bioactivity: Compounds 2–4 () exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 22.41–422.22 ppm), while the dodecylurea’s long alkyl chain may favor non-polar interactions over chalcone’s conjugated system.
  • Mechanism : Chalcones inhibit cancer cell proliferation via reactive oxygen species (ROS) generation, whereas ureas/thioureas often target enzyme active sites .

Tetrazole and Pyrrolidinone Derivatives

  • Tetrazoles (e.g., 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine): These nitrogen-rich heterocycles exhibit metabolic stability and antimicrobial activity, though their planar structure contrasts with urea’s tetrahedral geometry .
  • Pyrrolidinones (e.g., 1-(4-chlorophenyl)pyrrolidin-2-one): Cyclic amides with rigid conformations may enhance binding specificity compared to flexible ureas .

Data Tables

Table 2: Crystallographic Data from X-ray Studies

Compound Space Group Crystal System Key Structural Feature Reference
1-(4-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea P21 Monoclinic Planar thiourea core, furan tilt
1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)tetrazole P21/c Monoclinic Tetrazole-furan π-stacking

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